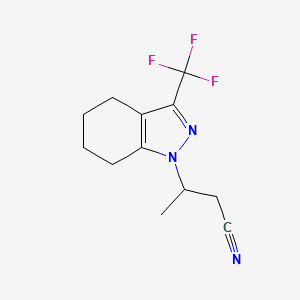

3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)butanenitrile

Description

3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)butanenitrile is a nitrile-containing heterocyclic compound featuring a tetrahydroindazole core substituted with a trifluoromethyl group. The compound’s structure combines a saturated indazole ring system with a butanenitrile side chain, which may influence its physicochemical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name |

3-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3/c1-8(6-7-16)18-10-5-3-2-4-9(10)11(17-18)12(13,14)15/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPDLECWDNLGIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)N1C2=C(CCCC2)C(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)butanenitrile typically involves multiple steps, starting with the construction of the indazole ring followed by the introduction of the trifluoromethyl group and the nitrile group. Common synthetic routes include:

Indazole Synthesis: The indazole ring can be synthesized through the cyclization of o-aminobenzonitriles with hydrazines.

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Nitrile Introduction: The nitrile group can be introduced through the reaction of appropriate halides with cyanide salts.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reagents and solvents. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)butanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or carboxylic acids.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the nitrile or trifluoromethyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromic acid, under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as alkyl halides or cyanides, often in the presence of a base.

Major Products Formed:

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Primary or secondary amines, alcohols.

Substitution Products: Substituted nitriles or trifluoromethyl compounds.

Scientific Research Applications

Chemistry: This compound is used in the study of indazole derivatives and their reactivity. It serves as a building block for the synthesis of more complex molecules. Biology: Indazoles, including this compound, are investigated for their biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: The compound may be used in the development of new pharmaceuticals, particularly those targeting diseases where indazole derivatives show promise. Industry: In agrochemicals, indazoles are used to develop new pesticides and herbicides.

Mechanism of Action

The mechanism by which 3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)butanenitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, while the nitrile group can participate in hydrogen bonding.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit specific enzymes involved in disease pathways.

Receptors: It may bind to receptors, modulating their activity.

Pathways: It may interfere with signaling pathways relevant to disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethyl-4-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzamide

- Structure : Shares the tetrahydroindazole core and trifluoromethyl group but replaces the butanenitrile side chain with a benzamide moiety.

- Key Differences: The benzamide group likely enhances hydrogen-bonding interactions with receptor residues, improving binding affinity compared to the nitrile group.

3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile

- Structure : Contains a propanenitrile group but differs significantly with a tetrahydrofuran backbone and complex protecting groups.

- Function : Likely involved in nucleotide synthesis or modification, given its resemblance to modified nucleosides.

- Key Differences: The tetrahydroindazole core in the target compound may confer greater conformational rigidity compared to the flexible tetrahydrofuran system.

Biological Activity

3-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)butanenitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : CHFN

- CAS Number : 890005-22-8

- Molecular Weight : 190.166 g/mol

The biological activity of this compound is largely attributed to the trifluoromethyl group, which enhances lipophilicity and metabolic stability. This modification can significantly affect the interaction with biological targets such as enzymes and receptors.

Target Interactions

Research indicates that compounds containing trifluoromethyl groups can modulate various signaling pathways. For instance:

- NF-κB Pathway : Similar compounds have been shown to inhibit the NF-κB signaling pathway, which is crucial in cancer and inflammatory responses .

- Cytotoxic Activity : Studies suggest that derivatives of indazole exhibit cytotoxic effects against various cancer cell lines, indicating potential anticancer properties .

Anticancer Properties

In vitro studies of related indazole derivatives demonstrate significant cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.

Research Findings

A summary of relevant studies is presented in the following table:

Case Studies

- Study on NF-κB Inhibition : A scaffold-hopping approach led to the discovery of compounds structurally similar to this compound that effectively inhibited the NF-κB pathway at nanomolar concentrations .

- Cytotoxicity Evaluation : A series of indazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications such as the introduction of trifluoromethyl groups significantly enhanced anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.